Nebivolol - 118457-16-2

Nebivolol

Catalog Number: EVT-272652
CAS Number: 118457-16-2
Molecular Formula: C22H25F2NO4
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nebivolol is a racemic mixture of D- and L-enantiomers, characterized by its high β1-adrenoceptor selectivity. [] It exhibits a unique pharmacological profile distinct from traditional β-blockers due to its vasodilatory properties. [] Nebivolol's long-acting β-blockade is primarily exerted by the D-enantiomer. [] While it lacks intrinsic sympathomimetic activity, nebivolol demonstrates antiproliferative effects in endothelial and smooth muscle cell cultures. []

Future Directions
  • Exploring the potential of nebivolol for repurposing in other disease areas: Given its anti-inflammatory and antioxidant properties, investigating the potential of nebivolol for treating diseases beyond the cardiovascular system, such as cancer and neurodegenerative disorders, represents an intriguing avenue for future research. []

Atenolol

  • Compound Description: Atenolol is a selective β1-adrenergic receptor antagonist, commonly used as an antihypertensive agent. Unlike nebivolol, atenolol does not possess vasodilatory properties. [, , , , , , , , ]
  • Relevance: Atenolol serves as a key comparison point for nebivolol in numerous studies due to its shared β1-adrenergic receptor blocking action but distinct lack of nitric oxide-mediated vasodilation. This distinction highlights the unique pharmacological profile of nebivolol. [, , , , , , , , ]

Metoprolol

  • Compound Description: Metoprolol is another selective β1-adrenergic receptor antagonist used in treating hypertension and heart failure. Like atenolol, it lacks the vasodilatory effects mediated by nitric oxide, differentiating it from nebivolol. [, , , ]
  • Relevance: Metoprolol, alongside atenolol, helps researchers define nebivolol's unique position within the class of β1-adrenergic receptor antagonists. The contrasting vasodilatory actions between nebivolol and metoprolol are a significant point of investigation in understanding nebivolol's broader cardiovascular benefits. [, , , ]

Carvedilol

  • Compound Description: Carvedilol is a non-selective β-adrenergic receptor antagonist that also exhibits α1-adrenergic receptor blocking activity. It shares nebivolol's ability to induce nitric oxide production, although potentially through different mechanisms. [, , , ]
  • Relevance: Carvedilol's pharmacological profile overlaps with nebivolol in terms of vasodilatory action, setting it apart from other β-blockers like atenolol and metoprolol. Comparative studies between nebivolol and carvedilol are crucial for dissecting the specific contributions of their different mechanisms to their overall cardiovascular effects. [, , , ]

Bisoprolol

  • Compound Description: Bisoprolol is a highly selective β1-adrenergic receptor antagonist primarily used in treating hypertension and heart failure. []
  • Relevance: Bisoprolol serves as another comparator to nebivolol, highlighting the unique nitric oxide-mediated vasodilatory actions of nebivolol within the class of β1-adrenergic receptor antagonists. []

SR59230A

  • Compound Description: SR59230A is a selective β3-adrenergic receptor antagonist. It is used experimentally to investigate the role of β3-adrenergic receptors in various physiological processes. [, , ]
  • Relevance: SR59230A is crucial in dissecting nebivolol's mechanism of action. Studies demonstrate that SR59230A inhibits nebivolol-induced vasodilation, indicating that nebivolol's vasodilatory effects are mediated, at least in part, through β3-adrenergic receptor activation. [, , ]

L-NNA (NG-Nitro-L-arginine methyl ester)

  • Compound Description: L-NNA is a non-selective nitric oxide synthase (NOS) inhibitor, commonly used to investigate the role of nitric oxide in various physiological processes. [, , , , , , , ]
  • Relevance: L-NNA consistently attenuates or abolishes nebivolol's vasodilatory effects, confirming that nitric oxide production by NOS is a central mechanism of nebivolol's action on blood vessels. [, , , , , , , ]

ODQ (1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one)

  • Compound Description: ODQ is a selective inhibitor of soluble guanylate cyclase, the enzyme responsible for converting GTP to cGMP, a key secondary messenger in the nitric oxide signaling pathway. [, , ]
  • Relevance: Studies using ODQ demonstrate that inhibiting soluble guanylate cyclase attenuates the vasodilatory effect of nebivolol. This suggests that nebivolol's action on blood vessels involves the activation of the NO-cGMP pathway, further supporting the involvement of nitric oxide in its mechanism. [, , ]

SR 58611A

  • Compound Description: SR 58611A is a selective β3-adrenergic receptor agonist. It is used experimentally to investigate the role of β3-adrenergic receptors. []
  • Relevance: Similar to nebivolol, SR 58611A induces endothelium-dependent relaxation in rat aorta, further supporting the hypothesis that nebivolol's vasodilatory effects are mediated through β3-adrenergic receptor activation. []

Acetylcholine

  • Compound Description: Acetylcholine is a neurotransmitter that induces vasodilation by stimulating the release of nitric oxide from endothelial cells. [, , ]
  • Relevance: Acetylcholine serves as a standard endothelium-dependent vasodilator in studies assessing nebivolol's effects on vascular function. Comparing nebivolol's actions to those of acetylcholine helps to elucidate the involvement of endothelial nitric oxide production in nebivolol's vasodilatory effects. [, , ]

Sodium Nitroprusside

  • Compound Description: Sodium nitroprusside is a nitric oxide donor that causes vasodilation independent of endothelial function. []
  • Relevance: Sodium nitroprusside provides a means to assess endothelium-independent vasodilation. Comparing responses to nebivolol with those of sodium nitroprusside helps to distinguish between endothelium-dependent and -independent mechanisms of nebivolol's vasodilatory action. []

Endothelin-1 (ET-1)

  • Compound Description: Endothelin-1 is a potent vasoconstrictor peptide. [, ]
  • Relevance: Endothelin-1 precontraction allows researchers to assess the vasodilatory effects of nebivolol in a preconstricted vessel, mimicking a pathophysiological state. [, ]

Tetrahydrobiopterin (BH4)

  • Compound Description: Tetrahydrobiopterin (BH4) is an essential cofactor for nitric oxide synthase (NOS). []
  • Relevance: Studies investigating the combined effects of BH4 and nebivolol demonstrate synergistic improvement in cardiac diastolic function. This synergy highlights the importance of NOS activity and nitric oxide bioavailability in the therapeutic effects of nebivolol. []

Fluvoxamine

  • Compound Description: Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) that also inhibits cytochrome P450 (CYP) enzymes, particularly CYP2D6, which is involved in nebivolol metabolism. []
  • Relevance: Research on fluvoxamine co-administration with nebivolol investigates potential drug interactions arising from altered nebivolol metabolism. This interaction highlights the importance of understanding the metabolic pathways of nebivolol and potential clinical implications. []

14. 4-OH-nebivolol * Compound Description: 4-OH-nebivolol is an active hydroxylated metabolite of nebivolol. [] * Relevance: Understanding the pharmacokinetic properties of 4-OH-nebivolol is crucial because it contributes to the overall pharmacodynamic effects of nebivolol. Research suggests that 4-OH-nebivolol may play a role in nebivolol's antihypertensive actions, particularly in individuals who extensively metabolize nebivolol. []

D-Nebivolol

  • Compound Description: D-nebivolol is one of the two enantiomers of the racemic drug nebivolol. It exhibits higher selectivity for β1-adrenergic receptors compared to the L-enantiomer. [, , , ]
  • Relevance: Research suggests that D-nebivolol might be the primary contributor to nebivolol's β1-adrenergic receptor blocking activity and also possesses vasodilatory properties. This distinction is key to understanding the individual contributions of each enantiomer to the overall pharmacological profile of nebivolol. [, , , ]

L-Nebivolol

  • Relevance: The differing pharmacological activities of L-nebivolol compared to D-nebivolol emphasize the complexity of nebivolol's action. Studies focusing on L-nebivolol help to understand its specific contribution to vasodilation and potential additional cardiovascular benefits of nebivolol. [, , , ]
Synthesis Analysis

The synthesis of Levonebivolol involves several key steps that typically require advanced organic chemistry techniques. The process begins with the preparation of the core structure, which is derived from a precursor compound.

Key Steps in Synthesis:

  1. Formation of the Chiral Center: The synthesis often utilizes chiral pool synthesis or asymmetric synthesis techniques to ensure the correct stereochemistry at the beta-carbon.
  2. Functional Group Modifications: Various functional groups are introduced through nucleophilic substitutions and coupling reactions.
  3. Purification: The final product is purified using chromatographic techniques to isolate Levonebivolol from any impurities or by-products.

Technical parameters such as reaction temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Levonebivolol has a complex molecular structure characterized by its specific arrangement of atoms which contributes to its biological activity.

Molecular Formula:

  • Chemical Formula: C22H25F2NO4
  • Molecular Weight: 405.442 g/mol
  • Exact Mass: 405.18 g/mol

Structural Features:

  • The compound features a chiral center, which is essential for its activity as a beta-blocker.
  • It contains two fluorine atoms and multiple functional groups that contribute to its pharmacological properties.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation in solution.

Chemical Reactions Analysis

Levonebivolol participates in various chemical reactions that are significant for its pharmacological activity and potential modifications:

  1. Nucleophilic Substitution Reactions: These reactions are crucial for introducing different functional groups onto the aromatic ring.
  2. Reduction Reactions: Certain synthetic pathways may involve reductions to achieve the desired functionalization.
  3. Hydrolysis Reactions: Understanding how Levonebivolol interacts with water can inform its stability and degradation pathways.

The kinetics of these reactions can be influenced by factors such as pH, temperature, and solvent polarity.

Mechanism of Action

Levonebivolol operates primarily through selective blockade of beta-1 adrenergic receptors located in the heart, leading to decreased heart rate and myocardial contractility.

Mechanistic Pathway:

  • Beta-1 Blockade: By inhibiting these receptors, Levonebivolol reduces cardiac output and lowers blood pressure.
  • Nitric Oxide Release: Unlike traditional beta-blockers, Levonebivolol stimulates endothelial nitric oxide synthase, enhancing nitric oxide availability which promotes vasodilation.

This dual mechanism contributes to both cardiovascular protection and improved hemodynamic parameters in patients with hypertension or heart failure.

Physical and Chemical Properties Analysis

Levonebivolol exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is moderately soluble in water but more soluble in organic solvents such as ethanol.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of crystalline solids.

These properties are essential for determining formulation strategies in pharmaceutical applications.

Applications

Levonebivolol has significant applications in clinical settings due to its unique pharmacological profile:

  1. Hypertension Management: It is primarily utilized for controlling high blood pressure.
  2. Heart Failure Treatment: Its ability to improve cardiac function makes it suitable for patients with heart failure.
  3. Research Applications: Ongoing studies are investigating its potential benefits in other cardiovascular conditions due to its nitric oxide-mediated effects.

Properties

CAS Number

118457-16-2

Product Name

Levonebivolol

IUPAC Name

(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1

InChI Key

KOHIRBRYDXPAMZ-YHDSQAASSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Solubility

0.091g/100mL

Synonyms

67555, R
alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol
Bystolic
Hydrochloride, Nebivolol
Lobivon
Nebilet
nebivolol
nebivolol hydrochloride
R 67555
R-67555
R67555
Silosta

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.